molecular formula C7H12N2O B140992 2-Azabicyclo[2.2.1]heptane-3-carboxamide CAS No. 135793-21-4

2-Azabicyclo[2.2.1]heptane-3-carboxamide

Cat. No.: B140992
CAS No.: 135793-21-4
M. Wt: 140.18 g/mol
InChI Key: HMBSLXQJRUEJRY-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptane-3-carboxamide features a constrained, chiral bicyclic structure that serves as a valuable scaffold in pharmaceutical research and drug discovery. This core 2-azabicyclo[2.2.1]heptane architecture is recognized for its ability to impart rigidity and define spatial orientation in molecular design, making it a privileged structure for developing potent enzyme inhibitors . Compounds based on this scaffold have demonstrated significant therapeutic potential. Specifically, derivatives of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid have been designed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of Type 2 Diabetes, with one such compound (neogliptin) showing superior potency to established drugs like sitagliptin and vildagliptin . Furthermore, this bicyclic system has been incorporated into inhibitors of Cathepsin C (dipeptidyl peptidase I), a key enzyme in the activation of pro-inflammatory serine proteases in immune cells . These inhibitors are being investigated as potential therapeutic agents for neutrophil-dominated inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis . The 3-carboxamide functional group enhances the utility of this building block, allowing for further derivatization and integration into larger, more complex bioactive molecules. This product is intended for research applications only in laboratory settings.

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-7(10)6-4-1-2-5(3-4)9-6/h4-6,9H,1-3H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBSLXQJRUEJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567648
Record name 2-Azabicyclo[2.2.1]heptane-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135793-21-4
Record name 2-Azabicyclo[2.2.1]heptane-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Cycloaddition for Bicyclic Core Assembly

The foundational strategy for synthesizing 2-azabicyclo[2.2.1]heptane derivatives involves a Diels-Alder reaction between cyclopentadiene and a glycine-derived dienophile. As reported by , methyl N-carbobenzyloxy-2-iminoacetate, generated in situ from methyl 2-chloro-N-carbobenzyloxyglycinate and triethylamine, reacts with cyclopentadiene to form the bicyclic ester intermediate. This intermediate is subsequently hydrolyzed under acidic conditions to yield 2-azabicyclo[2.2.1]heptane-3-carboxylic acid (Fig. 1) .

Critical Reaction Parameters :

  • Dienophile Preparation : Methyl 2-chloro-N-carbobenzyloxyglycinate is stabilized by the carbobenzyloxy (Cbz) group, preventing undesired side reactions during imine formation.

  • Cycloaddition Conditions : The reaction proceeds at room temperature in dichloromethane, achieving a 65–72% yield of the bicyclic ester .

  • Hydrolysis : Treatment with hydrochloric acid in methanol converts the ester to the carboxylic acid with >90% efficiency .

Stereochemical Considerations and Analytical Validation

The stereochemical integrity of 2-azabicyclo[2.2.1]heptane-3-carboxamide is critical for its biological activity. X-ray crystallography and chiral high-performance liquid chromatography (HPLC) are employed to confirm the endo or exo configuration of the bicyclic core and the 3-carboxamide group . For example, early misassignments of the endo-epimer as (1R,3S,4S) were corrected to (1S,3S,4R) using crystallographic data .

Key Analytical Data :

  • 1H NMR : Distinct splitting patterns for bridgehead protons (δ 3.8–4.2 ppm) and carboxamide NH₂ signals (δ 6.5–7.0 ppm).

  • Chiral HPLC : Enantiomeric excess (ee) >98% achieved using (R)-BINAP ligands during asymmetric syntheses .

Industrial-Scale Production and Process Optimization

Large-scale synthesis of this compound necessitates cost-effective and environmentally benign protocols. Continuous flow systems and catalytic methods are prioritized to enhance throughput and reduce waste.

Industrial Workflow :

  • Continuous Diels-Alder Reactor : Cyclopentadiene and iminoacetate ester are fed into a high-pressure flow reactor (50–60°C, 10–15 bar), achieving 80% conversion in 30 minutes .

  • Integrated Amidation Unit : The carboxylic acid stream is directly coupled with ammonium chloride using immobilized EDC on silica gel, enabling in-line purification and >90% yield .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound is instrumental in synthesizing new drug candidates, particularly for treating central nervous system disorders. Its structural characteristics allow for modifications that enhance pharmacological properties, making it a valuable scaffold in drug design .
  • DPP-4 Inhibitors : Research indicates that derivatives of 2-azabicyclo[2.2.1]heptane exhibit potent activity as DPP-4 inhibitors, which are critical for managing diabetes by regulating glucose levels .

Organic Synthesis

  • Building Block for Complex Molecules : The compound serves as a key intermediate in the synthesis of various complex organic molecules, including those used in agrochemicals and pharmaceuticals .
  • Peptide Synthesis : It is utilized in the preparation of peptide derivatives, which are essential for creating biologically active compounds .

Chiral Catalysis

  • Asymmetric Synthesis : 2-Azabicyclo[2.2.1]heptane-3-carboxamide provides chiral centers necessary for producing enantiomerically pure compounds, crucial in the pharmaceutical industry .

DNA-Encoded Libraries

  • The compound is employed in synthesizing structurally complex molecules for DNA-encoded library technology, facilitating high-throughput screening of potential drug candidates .

Neuroscience Research

  • Its unique structural properties make it a candidate for studying receptor interactions, contributing to advancements in neuropharmacology and understanding neurological disorders .

Case Study 1: DPP-4 Inhibitors

A study on the synthesis of novel DPP-4 inhibitors based on 2-Azabicyclo[2.2.1]heptane derivatives demonstrated their efficacy in lowering blood glucose levels in diabetic models, showcasing their potential as therapeutic agents .

Case Study 2: Peptide Derivatives

Research involving the use of 2-Azabicyclo[2.2.1]heptane in peptide synthesis revealed that modifications to the bicyclic structure could lead to increased biological activity and specificity towards target receptors .

Mechanism of Action

The mechanism of action for 2-Azabicyclo[2.2.1]heptane-3-carboxamide involves its interaction with molecular targets through its unique bicyclic structure. The nitrogen atom within the structure can participate in various chemical interactions, making it a versatile compound for different applications .

Comparison with Similar Compounds

Structural Rigidity and Stereochemistry

The [2.2.1]heptane framework exhibits significant ring strain, enhancing reactivity and stereochemical control. In contrast, the [3.2.1]octane derivatives exhibit reduced strain due to their larger ring, enabling diverse functionalization but requiring complex synthesis (e.g., SmI₂-mediated cascades for alkaloid cores) . The introduction of sulfur in 4-thia-1-azabicyclo[3.2.0]heptane derivatives alters electronic properties, improving antibacterial efficacy through β-lactamase inhibition .

Biological Activity

2-Azabicyclo[2.2.1]heptane-3-carboxamide is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in drug design and development.

Chemical Structure and Properties

The compound features a bicyclic framework that includes a nitrogen atom, which contributes to its distinct chemical properties. The presence of this nitrogen atom allows for diverse interactions with biomolecules, influencing its biological activity.

The mechanism of action for this compound involves its binding to specific receptors or enzymes, thereby modulating their activity. This compound has been identified as a potential inhibitor of several key enzymes, including dipeptidyl peptidase-4 (DPP-4) and the hepatitis C NS3-NS4A serine protease, which are crucial in metabolic and viral processes respectively .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Research indicates that derivatives of 2-Azabicyclo[2.2.1]heptane exhibit significant DPP-4 inhibitory activity, which is beneficial in managing hyperglycemia and diabetes . The structure-activity relationship (SAR) studies have shown that modifications to the bicyclic framework can enhance potency against DPP-4.

Antiviral Activity

Recent studies have highlighted the antiviral potential of 2-Azabicyclo[2.2.1]heptane derivatives against SARS-CoV-2. Compounds synthesized based on this scaffold demonstrated IC50 values of approximately 18 nM against the SARS-CoV-2 3CL protease, indicating strong inhibitory effects . The compounds also showed low cytotoxicity and favorable pharmacokinetic properties, suggesting their viability as therapeutic agents.

Case Studies

  • DPP-4 Inhibition : A study synthesized several analogs of 2-Azabicyclo[2.2.1]heptane and evaluated their DPP-4 inhibitory activities. The most potent compound exhibited an IC50 value significantly lower than existing DPP-4 inhibitors, showcasing the potential for developing new diabetes medications .
  • Antiviral Agents : In another investigation, compounds derived from 2-Azabicyclo[2.2.1]heptane were tested against SARS-CoV-2. The lead compounds not only inhibited viral replication but also demonstrated improved metabolic stability compared to traditional inhibitors like nirmatrelvir .

Pharmacokinetics

The pharmacokinetic profile of 2-Azabicyclo[2.2.1]heptane derivatives indicates favorable absorption and distribution characteristics, though detailed studies on metabolism and excretion are still required to fully understand their bioavailability .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 Value (nM)Notes
DPP-4 InhibitionDipeptidyl Peptidase-4< 50Potent inhibitors developed
Antiviral ActivitySARS-CoV-2 3CL Protease18Low cytotoxicity; promising for COVID-19
Hepatitis C NS3 ProteaseHepatitis C VirusNot specifiedPotential therapeutic target

Q & A

Basic Research Questions (BRQs)

Q. What are the key synthetic routes for 2-Azabicyclo[2.2.1]heptane-3-carboxamide, and how can their efficiency be evaluated?

  • Methodological Answer:

  • Route 1: Asymmetric synthesis via chiral catalysts (e.g., enantioselective cyclization) .
  • Route 2: Functionalization of bicyclic precursors (e.g., azabicyclo[2.2.1]heptane derivatives via reductive amination) .
  • Efficiency Metrics: Compare yields, enantiomeric excess (ee), and reaction time. Use HPLC or chiral GC for purity analysis .

Q. How can computational tools optimize the molecular design of this compound derivatives?

  • Methodological Answer:

  • Step 1: Apply DFT calculations (e.g., Gaussian, ORCA) to predict stability and reactivity of derivatives.
  • Step 2: Use molecular docking (AutoDock Vina) to screen for bioactivity against target receptors .
  • Step 3: Validate predictions with experimental synthesis and NMR/MS characterization .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • NMR: 1H^1H, 13C^{13}C, and 2D COSY/NOSEY for structural elucidation of the bicyclic core.
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula and detect impurities .
  • IR Spectroscopy: Identify carboxamide functional groups (C=O stretch at ~1650–1700 cm1^{-1}) .

Advanced Research Questions (ARQs)

Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in scaling up?

  • Methodological Answer:

  • Strategy: Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to control stereochemistry .
  • Challenges:
  • Scalability: Optimize solvent systems (e.g., switch from THF to EtOAc for easier purification).
  • Reactor Design: Apply CRDC subclass RDF2050112 (reaction fundamentals) to address mass transfer limitations in batch reactors .

Q. What mechanisms explain contradictory data in the biological activity of this compound analogs?

  • Methodological Answer:

  • Hypothesis Testing:

Solubility Differences: Measure logP and aqueous solubility (shake-flask method) to correlate with bioavailability .

Metabolic Stability: Perform microsomal assays (e.g., human liver microsomes) to identify rapid degradation pathways .

  • Statistical Analysis: Use ANOVA to resolve discrepancies between in vitro and in vivo results .

Q. How can Design of Experiments (DoE) improve the optimization of reaction conditions for synthesizing this compound?

  • Methodological Answer:

  • Factorial Design: Vary temperature (40–80°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. MeCN) in a 23^3 matrix .
  • Response Surface Methodology (RSM): Model interactions between variables to maximize yield and minimize byproducts .

Q. What theoretical frameworks guide the analysis of this compound’s reactivity in heterocyclic transformations?

  • Methodological Answer:

  • Frontier Molecular Orbital (FMO) Theory: Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .
  • Transition State Analysis: Use QM/MM simulations to map energy barriers in ring-opening reactions .

Key Methodological Insights

  • Experimental Design: Prioritize factorial designs (e.g., 2k^k factorial) to minimize trials while capturing variable interactions .
  • Data Contradictions: Cross-validate using complementary techniques (e.g., NMR vs. X-ray crystallography) and apply Bayesian statistics to weigh evidence .
  • CRDC Alignment: Leverage subclass RDF2050108 (process control) for reactor automation and RDF2050107 (powder/particle tech) for formulation stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.1]heptane-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Azabicyclo[2.2.1]heptane-3-carboxamide

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